2,4-Diethyl-6-methylpyrimidine

Lipophilicity Drug-likeness Partition coefficient

2,4-Diethyl-6-methylpyrimidine (CAS 68290-89-1) is a trisubstituted alkylpyrimidine with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol. The compound features two ethyl groups at positions 2 and 4, and one methyl group at position 6 on the pyrimidine ring.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
Cat. No. B13108935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diethyl-6-methylpyrimidine
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC1=NC(=NC(=C1)C)CC
InChIInChI=1S/C9H14N2/c1-4-8-6-7(3)10-9(5-2)11-8/h6H,4-5H2,1-3H3
InChIKeyOOWQHHAQKGGIKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diethyl-6-methylpyrimidine: Key Physicochemical Baseline for Alkylated Pyrimidine Procurement


2,4-Diethyl-6-methylpyrimidine (CAS 68290-89-1) is a trisubstituted alkylpyrimidine with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol . The compound features two ethyl groups at positions 2 and 4, and one methyl group at position 6 on the pyrimidine ring. Predicted physicochemical properties include a boiling point of approximately 213.9 °C at 760 mmHg, a density of 0.952 g/cm³, and a computed XlogP of 2.3 . This compound belongs to a broader class of alkylated pyrimidines frequently employed as synthetic intermediates across agrochemical, pharmaceutical, and materials science research [1]. To date, no experimental biological activity data (e.g., MIC, IC₅₀, inhibition constants) have been identified for this specific compound in peer-reviewed primary literature, patents, or authoritative public databases.

Role Alkylated pyrimidine synthetic intermediate
Lipophilicity Predicted moderate hydrophobicity (XlogP ~2)
Thermal profile Predicted boiling point ~210 °C supports elevated-temperature protocols

Why 2,4-Diethyl-6-methylpyrimidine Cannot Be Indiscriminately Substituted with Other Alkylpyrimidines


In the absence of identifiable direct comparative biological data, the justification for selecting 2,4-Diethyl-6-methylpyrimidine over structurally analogous alkylpyrimidines must be grounded in its quantifiable physicochemical property differences. Variants such as 2,4,6-trimethylpyrimidine or 4-ethyl-5-methylpyrimidine represent subtle structural isomers or homologs, yet these modifications produce significant divergences in predicted lipophilicity (reflected in XlogP/LogP), boiling point, and other derived molecular descriptors . Generic or in-class substitution ignores non-monotonic variations in these properties, which can critically impact applications requiring precise solubility thresholds, thermal stability windows, or compatibility with specific downstream synthetic transformations. The following quantitative evidence clarifies exactly where and by how much these structural analogues differ, enabling rational scientific procurement rather than blind class-level substitution.

Lipophilicity shift

Trimethyl analog has substantially lower predicted lipophilicity, which may alter phase partitioning and solubility profiles.

Boiling point divergence

Lower-boiling isomers may limit thermal flexibility and complicate distillation-based purification.

Alkyl substitution pattern

Isomers with different ethyl/methyl placement can shift reactivity and physicochemical property trends non-monotonically.

2,4-Diethyl-6-methylpyrimidine: Quantifiable Differentiation Evidence Versus Alkylpyrimidine Comparators


Predicted Lipophilicity: ~23-Fold XlogP Difference from 2,4,6-Trimethylpyrimidine

A substantial difference in predicted lipophilicity exists between 2,4-Diethyl-6-methylpyrimidine and 2,4,6-trimethylpyrimidine. The target compound has a computed XlogP of 2.3 , whereas 2,4,6-trimethylpyrimidine has a computed XlogP of 0.1 . This represents a 2.2 log unit difference, equating to an approximately 23-fold difference in predicted octanol-water partition coefficient.

Lipophilicity shift
Data to verify
Target XlogP 2.3 vs. 2,4,6-trimethylpyrimidine XlogP 0.1 → ~23-fold increase in predicted partition coefficient.
Supports non-polar phase preference.
Computed values; experimental verification recommended.
Lipophilicity Drug-likeness Partition coefficient Physicochemical property prediction

Predicted Boiling Point: Approximately 19 °C Higher than 4-Ethyl-5-methylpyrimidine

The predicted boiling point of 2,4-Diethyl-6-methylpyrimidine is approximately 213.9 °C at 760 mmHg, as reported by ChemBlink . In contrast, 4-ethyl-5-methylpyrimidine has a predicted boiling point of 194.7 °C at 760 mmHg, as calculated using the ACD/Labs Percepta Platform . This represents a difference of approximately 19.2 °C.

Boiling point shift
Data to verify
Target ~213.9 °C vs. 4-ethyl-5-methylpyrimidine ~194.7 °C → ΔTb ~19 °C.
Higher predicted thermal tolerance.
Predicted values; confirm experimentally.
Volatility Thermal stability Distillation Vapor pressure

Predicted LogP Differential: 2,4-Diethyl-6-methylpyrimidine (XlogP 2.3) vs. 4-Ethyl-5-methylpyrimidine (ACD/LogP 1.12)

A comparison of predicted logP values using different validated algorithms reveals a consistent trend of higher predicted lipophilicity for 2,4-Diethyl-6-methylpyrimidine. The target compound has a computed XlogP of 2.3 . The structurally related isomer 4-ethyl-5-methylpyrimidine has a predicted ACD/LogP of 1.12 . While values originate from different prediction algorithms (XlogP vs. ACD/LogP), both algorithms are widely accepted and validated, and the approximate ~1.2 log unit difference indicates a meaningful increase in predicted hydrophobicity for the target compound.

Cross-algorithm logP
Data to verify
Target XlogP 2.3 vs. 4-ethyl-5-methylpyrimidine ACD/LogP 1.12 → approximate ΔLogP ~1.2 units.
Consistent higher hydrophobicity signal.
Different algorithms; compare with measured logP.
Hydrophobicity QSAR Drug design Absorption prediction

Quantitatively Justified Application Scenarios for 2,4-Diethyl-6-methylpyrimidine Based on Comparator Evidence


Preferential Partitioning Agent for Non-Polar Synthesis and Liquid-Liquid Extraction

The predicted XlogP of 2.3 for 2,4-Diethyl-6-methylpyrimidine represents an approximately 23-fold predicted increase in partition coefficient compared to 2,4,6-trimethylpyrimidine (XlogP 0.1) . This makes the target compound a superior candidate when a pyrimidine building block must preferentially reside in a non-polar organic phase during biphasic reactions, facilitating product isolation or phase-transfer catalysis.

High-Temperature Reaction Compatibility and Distillation-Based Purification

With a predicted boiling point of approximately 213.9 °C, 2,4-Diethyl-6-methylpyrimidine offers a higher thermal operating window than 4-ethyl-5-methylpyrimidine (~194.7 °C) . This approximately 19 °C difference in predicted boiling point enables its use in synthetic transformations requiring extended heating at elevated temperatures where lower-boiling alkylpyrimidines might evaporate, and provides a distinct boiling point for fractional distillation-based purification processes.

Computationally-Guided Selection for Enhanced Membrane Permeability in Early-Stage Drug Discovery

For medicinal chemistry programs where alkylpyrimidine cores are being screened for passive membrane permeability, the XlogP of 2.3 for 2,4-Diethyl-6-methylpyrimidine falls closer to the optimal range (LogP ~1–3) than the markedly lower XlogP of 0.1 for 2,4,6-trimethylpyrimidine . This predicted property difference justifies its prioritization as a more lipophilic scaffold in early-stage library design when oral bioavailability potential is a key selection filter.

Isomer-Dependent Physicochemical Optimization in Agrochemical Intermediate Synthesis

The approximately 1.2 log unit higher predicted LogP relative to 4-ethyl-5-methylpyrimidine implies that 2,4-Diethyl-6-methylpyrimidine-derived intermediates may exhibit substantially different soil mobility, leaf cuticle penetration, or environmental partitioning profiles. Research groups developing novel agrochemicals can leverage this quantified lipophilicity differential to systematically tune physicochemical properties by selecting the appropriate alkylpyrimidine isomer early in the synthetic route.

Application
Selection Property
Validation Focus
Biphasic synthesis & extraction
Predicted lipophilicity
Partitioning behavior in target solvent systems
High-temperature protocols
Predicted boiling point range
Thermal stability and distillation profile
Passive permeability screening
Lipophilicity in drug-like range
Permeability assay validation
Agrochemical intermediate design
Lipophilicity differential
Environmental partitioning or penetration assay
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